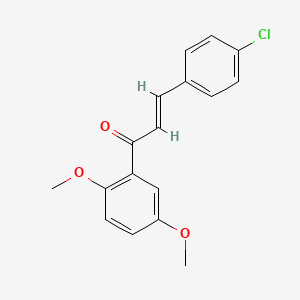
(2E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15ClO3 and its molecular weight is 302.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, belongs to a class of compounds known for their diverse biological activities. This compound is characterized by its α,β-unsaturated carbonyl structure and has been the subject of various studies focusing on its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
- Molecular Formula : C17H15ClO3
- Molecular Weight : 302.75 g/mol
- IUPAC Name : (E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one
The biological activity of this compound primarily involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. The compound acts as a Michael acceptor, allowing it to react with nucleophiles and modulate enzyme activities that are crucial for cell proliferation and survival.
Key Mechanisms:
- Cell Cycle Arrest : Studies indicate that chalcones can induce cell cycle arrest at various phases (G1, S, G2/M). For instance, specific chalcones have been documented to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle disruption in cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis by enhancing pro-apoptotic factors like Bax while decreasing anti-apoptotic proteins such as Bcl-2. This dual action facilitates the activation of caspases, which are critical for executing the apoptotic program .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Chalcones have demonstrated significant anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest in multiple cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting key inflammatory mediators such as nitric oxide and prostaglandins .
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other chalcones. Comparison with similar compounds reveals variations in biological activity based on substituent positions and types.
| Compound | Structural Features | Notable Activities |
|---|---|---|
| (2E)-3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | Bromine at para position | Anticancer |
| (2E)-3-(4-fluorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | Fluorine at para position | Antimicrobial |
| (2E)-3-(4-methylphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one | Methyl at para position | Anti-inflammatory |
Case Studies
Several studies have focused on the biological effects of chalcones similar to this compound:
- Study on Cell Cycle Arrest : Research demonstrated that synthetic chalcones could effectively induce G2/M phase arrest in human cancer cell lines such as HeLa and K562 .
- Apoptosis Induction Study : A study highlighted that specific chalcone derivatives increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in leukemia cells, leading to enhanced apoptotic activity .
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-8-10-17(21-2)15(11-14)16(19)9-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOXDNZNEUZIKC-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














